molecular formula C10H7NO B037676 2-Propenenitrile, 3-(2-formylphenyl)-, (E)-(9CI) CAS No. 114215-38-2

2-Propenenitrile, 3-(2-formylphenyl)-, (E)-(9CI)

Cat. No.: B037676
CAS No.: 114215-38-2
M. Wt: 157.17 g/mol
InChI Key: XTIBVNNJUWYJBG-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Formylphenyl)acrylonitrile is an organic compound characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further connected to an acrylonitrile group (–CH=CH–CN)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Formylphenyl)acrylonitrile typically involves the reaction of benzaldehyde derivatives with acrylonitrile under specific conditions. One common method is the Knoevenagel condensation reaction, where benzaldehyde reacts with acrylonitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 3-(2-Formylphenyl)acrylonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the product is achieved through techniques such as distillation or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Formylphenyl)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-(2-Carboxyphenyl)acrylonitrile.

    Reduction: 3-(2-Formylphenyl)ethylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-Formylphenyl)acrylonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Formylphenyl)acrylonitrile involves its interaction with nucleophilic centers in biological molecules. As an alkylating agent, it can react with thiol groups in proteins or the tripeptide glutathione, leading to the formation of covalent adducts . This interaction can disrupt normal cellular functions and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acrylonitrile: A simpler compound with a nitrile group attached to an ethylene group.

    Benzaldehyde: Contains a formyl group attached to a phenyl ring but lacks the acrylonitrile group.

    3-(2-Carboxyphenyl)acrylonitrile: An oxidized derivative of 3-(2-Formylphenyl)acrylonitrile.

Uniqueness

3-(2-Formylphenyl)acrylonitrile is unique due to the combination of its formyl and acrylonitrile groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

114215-38-2

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

(E)-3-(2-formylphenyl)prop-2-enenitrile

InChI

InChI=1S/C10H7NO/c11-7-3-6-9-4-1-2-5-10(9)8-12/h1-6,8H/b6-3+

InChI Key

XTIBVNNJUWYJBG-ZZXKWVIFSA-N

SMILES

C1=CC=C(C(=C1)C=CC#N)C=O

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C#N)C=O

Canonical SMILES

C1=CC=C(C(=C1)C=CC#N)C=O

Synonyms

2-Propenenitrile, 3-(2-formylphenyl)-, (E)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.